molecular formula C17H13ClN2O2S B15042944 N'-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide

Cat. No.: B15042944
M. Wt: 344.8 g/mol
InChI Key: ARQLQFRBDLZISB-XDHOZWIPSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a sulfonohydrazide group, and a chlorophenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The presence of the chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group is known to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide include:

Uniqueness

What sets N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide apart from similar compounds is its unique combination of a naphthalene ring and a sulfonohydrazide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H13ClN2O2S/c18-16-8-5-13(6-9-16)12-19-20-23(21,22)17-10-7-14-3-1-2-4-15(14)11-17/h1-12,20H/b19-12+

InChI Key

ARQLQFRBDLZISB-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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